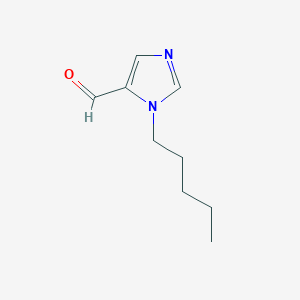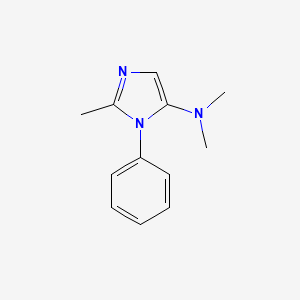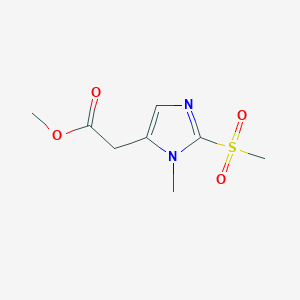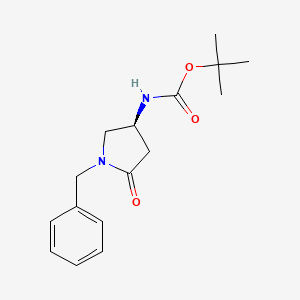
tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a benzyl group, and a pyrrolidinone ring, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the Curtius rearrangement, where an acyl azide intermediate is formed from a carboxylic acid and di-tert-butyl dicarbonate. This intermediate undergoes rearrangement to form an isocyanate, which is then trapped by an alcohol or amine to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed synthesis. This method is efficient and allows for the production of N-Boc-protected anilines and other derivatives . The process is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate is used as a protecting group for amines. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate derivatives makes it valuable in biochemical assays .
Medicine
In medicine, carbamates are explored for their potential as enzyme inhibitors. They are studied for their effects on enzymes like acetylcholinesterase, which is relevant in the treatment of diseases such as Alzheimer’s .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit enzymes by forming stable carbamate esters with the active site serine residue. This inhibition can affect various biochemical pathways, including neurotransmission and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
tert-Butyl carbanilate: Another carbamate with a phenyl group instead of a benzyl group.
N-Boc-ethanolamine: A related compound with an ethanolamine moiety.
Uniqueness
tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a benzyl group, and a pyrrolidinone ring. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-benzyl-5-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChI Key |
FBSNXICUDZJXNQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


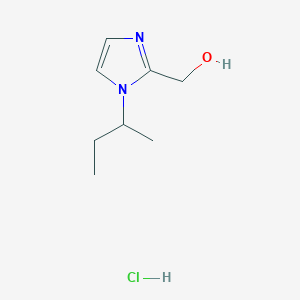
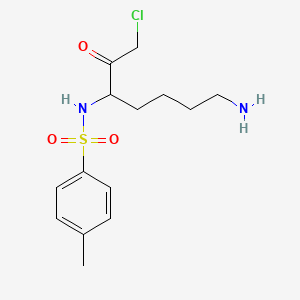
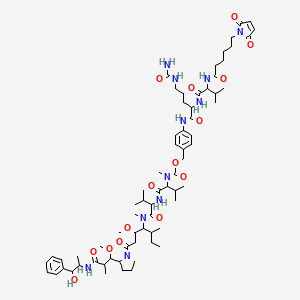
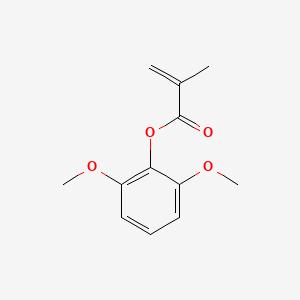
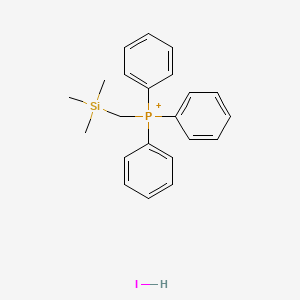
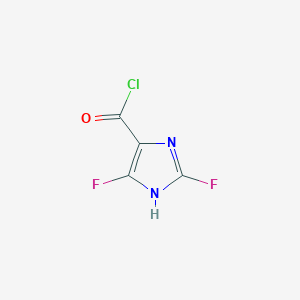

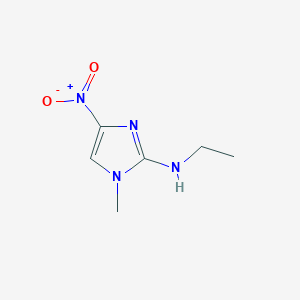
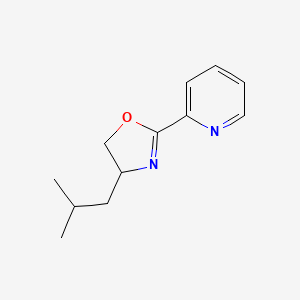
![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)
